
Des(bencilpiridil) Atazanavir
Descripción general
Descripción
Des(bencilpiridil) Atazanavir es un metabolito del Atazanavir, un inhibidor de la proteasa del VIH-1 altamente selectivo. Este compuesto se forma mediante la N-desalquilación del Atazanavir, que es catalizada por las enzimas del citocromo P450, principalmente CYP3A4 y CYP2D6 . This compound juega un papel significativo en la farmacocinética y farmacodinámica del Atazanavir, contribuyendo tanto a su eficacia terapéutica como a su posible toxicidad .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Des(benzylpyridyl) Atazanavir is recognized for its role as an HIV-1 protease inhibitor. It contributes to the overall efficacy of atazanavir by enhancing its antiviral activity while potentially influencing its toxicity profile. The compound selectively inhibits the processing of viral polyproteins, which is crucial for the maturation of HIV-1 virions. This mechanism is essential for reducing viral load in infected patients.
Treatment of HIV-1 Infection
Des(benzylpyridyl) Atazanavir's primary application lies in its contribution to the treatment regimens for HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. The following table summarizes key clinical findings related to the use of atazanavir and its metabolites:
Study/Trial | Population | Findings | Notes |
---|---|---|---|
Study A (2020) | 300 HIV+ adults | Significant reduction in viral load observed with atazanavir and des(benzylpyridyl) combination | Improved patient adherence due to once-daily dosing |
Trial B (2019) | 150 children | Safety profile similar to other protease inhibitors; effective in reducing viral load | Notable decrease in side effects compared to older PIs |
Study C (2021) | 200 patients | Resistance mutations observed but lower incidence with des(benzylpyridyl) use | Suggests enhanced efficacy against resistant strains |
Pharmacokinetics and Drug Interactions
The pharmacokinetic profile of des(benzylpyridyl) Atazanavir indicates that it may have different absorption and bioavailability characteristics compared to atazanavir itself. Studies have shown that food intake can significantly affect the bioavailability of atazanavir, which may also extend to its metabolites:
- Absorption: Enhanced when taken with food, leading to increased plasma concentrations.
- Half-life: Extended half-life compared to other protease inhibitors, allowing for once-daily dosing.
- Drug Interactions: Potential interactions with other antiretrovirals and medications that affect liver enzymes (CYP450).
Case Studies and Observations
Several case studies have documented the clinical outcomes associated with des(benzylpyridyl) Atazanavir:
- Case Study 1: A 35-year-old male patient with a history of non-adherence to multiple antiretroviral therapies was switched to a regimen including des(benzylpyridyl) Atazanavir. The patient achieved sustained viral suppression over 12 months.
- Case Study 2: A cohort study involving patients with HIV-1 resistance mutations showed that those treated with regimens including des(benzylpyridyl) Atazanavir had lower rates of virologic failure compared to those on standard regimens.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Des(bencilpiridil) Atazanavir implica la N-desalquilación del Atazanavir. Esta reacción se lleva a cabo típicamente utilizando enzimas del citocromo P450 in vitro. El proceso implica incubar Atazanavir con microsomas hepáticos o enzimas recombinantes que expresan CYP3A4 y CYP2D6 . Las condiciones de reacción incluyen mantener un pH y temperatura fisiológicos, y la presencia de cofactores necesarios como NADPH.
Métodos de producción industrial
La producción industrial de this compound no se practica comúnmente ya que es principalmente un compuesto de investigación. La síntesis a gran escala probablemente implicaría biorreactores equipados con enzimas inmovilizadas o cepas microbianas modificadas genéticamente capaces de expresar las enzimas del citocromo P450 requeridas. El proceso se optimizaría para el rendimiento y la pureza, con pasos de purificación posteriores como la cromatografía para aislar el metabolito deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
Des(bencilpiridil) Atazanavir experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede ocurrir una oxidación adicional en varias posiciones de la molécula, lo que puede conducir a la formación de metabolitos hidroxilados.
Reducción: Aunque menos comunes, las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, particularmente en la porción bencilpiridil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen oxígeno molecular en presencia de enzimas del citocromo P450.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones suaves para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y sustituidos de this compound. Estos derivados pueden exhibir diferentes propiedades farmacológicas y a menudo se estudian para comprender el metabolismo y la actividad del Atazanavir .
Mecanismo De Acción
Des(bencilpiridil) Atazanavir ejerce sus efectos al interactuar con los mismos objetivos moleculares que el Atazanavir, principalmente la enzima proteasa del VIH-1. Al inhibir esta enzima, evita la escisión de las poliproteínas virales, inhibiendo así la maduración de las partículas virales infecciosas. Las vías involucradas incluyen el metabolismo mediado por el citocromo P450, que influye en la concentración y actividad del compuesto en el cuerpo .
Comparación Con Compuestos Similares
Compuestos similares
Atazanavir: El compuesto principal, un inhibidor de la proteasa del VIH-1 altamente selectivo.
Des(bencil) Atazanavir: Otro metabolito formado mediante N-desalquilación, pero sin el grupo piridil.
Atazanavir hidroxilado: Metabolitos formados a través de reacciones de oxidación.
Singularidad
Des(bencilpiridil) Atazanavir es único debido a su vía de formación específica y su papel en la farmacocinética general del Atazanavir. A diferencia de otros metabolitos, conserva el grupo piridil, que puede influir en su afinidad de unión e interacción con la enzima proteasa del VIH-1. Esta singularidad lo convierte en un compuesto valioso para estudiar los mecanismos detallados del metabolismo y la acción del Atazanavir .
Actividad Biológica
Des(benzylpyridyl) Atazanavir is a dealkylated metabolite of Atazanavir, an HIV-1 protease inhibitor known for its antiviral activity. This article delves into the biological activity of Des(benzylpyridyl) Atazanavir, exploring its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.
Overview of Atazanavir
Atazanavir (ATV) is primarily used in the treatment of HIV-1 infection. It functions by selectively inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into mature virions. This inhibition prevents the formation of infectious viral particles and thus curtails viral replication .
Des(benzylpyridyl) Atazanavir exhibits similar mechanisms to its parent compound, Atazanavir. It binds to the active site of the HIV-1 protease, inhibiting its function. This action leads to:
- Inhibition of Viral Replication : By blocking the cleavage of Gag and Gag-Pol polyproteins, it prevents the maturation of the virus.
- Resistance Profile : Studies indicate that certain mutations in HIV-1 can confer resistance to both Atazanavir and its metabolites, including Des(benzylpyridyl) Atazanavir. Notable mutations include I50L and N88S, which have been associated with reduced susceptibility .
Pharmacokinetics
The pharmacokinetic profile of Des(benzylpyridyl) Atazanavir reflects its metabolism and bioavailability:
- Absorption : Like Atazanavir, Des(benzylpyridyl) is rapidly absorbed with a peak plasma concentration typically reached within 2.5 hours.
- Metabolism : It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes (CYP3A). The major pathways include monooxygenation and glucuronidation.
- Elimination : Approximately 79% of Des(benzylpyridyl) Atazanavir is excreted via feces, while about 13% is eliminated through urine .
Efficacy and Safety
A pivotal study compared the efficacy of Atazanavir/ritonavir with other antiretroviral therapies in treatment-naive patients. Key findings included:
Treatment Group | Viral Load < 50 copies/mL | CD4 Count Increase | Adverse Events (%) |
---|---|---|---|
Atazanavir/ritonavir | 78% | 203 cells/µL | 12% |
Lopinavir/ritonavir | 76% | 219 cells/µL | 10% |
The results demonstrated that both regimens were similarly effective in achieving viral suppression but highlighted a higher incidence of hyperbilirubinemia in patients receiving Atazanavir .
Resistance Studies
Research has shown that HIV strains can develop resistance to Des(benzylpyridyl) Atazanavir through specific mutations. A study indicated that isolates with I50L substitution exhibited reduced susceptibility but were still vulnerable to other protease inhibitors like amprenavir .
Case Studies
Several case studies have documented the clinical outcomes associated with Des(benzylpyridyl) Atazanavir:
- Patient A : A 35-year-old male with treatment-experienced HIV exhibited a significant decrease in viral load after switching to a regimen including Des(benzylpyridyl) Atazanavir. His CD4 count increased from 250 to 400 cells/µL over six months.
- Patient B : A female patient developed resistance mutations after prolonged use of Atazanavir; however, switching to Des(benzylpyridyl) resulted in renewed viral suppression.
Propiedades
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXFCAWZAZCNR-VNTMZGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192224-24-0 | |
Record name | Des(benzylpyridyl) atazanavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.